REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:12][C:11]([C:13](N(OC)C)=[O:14])=[C:10]([C:19]3[CH:24]=[CH:23][C:22]([S:25](=[O:32])(=[O:31])[N:26]=CN(C)C)=[CH:21][CH:20]=3)[C:9]=2[CH3:33])=[CH:4][CH:3]=1.[CH2:34]1COC[CH2:35]1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:12][C:11]([C:13](=[O:14])[CH2:34][CH3:35])=[C:10]([C:19]3[CH:24]=[CH:23][C:22]([S:25]([NH2:26])(=[O:31])=[O:32])=[CH:21][CH:20]=3)[C:9]=2[CH3:33])=[CH:4][CH:3]=1
|
Name
|
5-(4-chlorophenyl)-3-(4-(N-((dimethylamino)methylene)sulfamoyl)phenyl)-N-methoxy-N,4-dimethylthiophene-2-carboxamide
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=C(C(=C(S1)C(=O)N(C)OC)C1=CC=C(C=C1)S(N=CN(C)C)(=O)=O)C
|
Name
|
compound 1d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=C(C(=C(S1)C(=O)N(C)OC)C1=CC=C(C=C1)S(N=CN(C)C)(=O)=O)C
|
Name
|
Grignard reagent
|
Quantity
|
22.8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture to 0° C.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched
|
Type
|
ADDITION
|
Details
|
by adding a solution of saturated ammonium chloride (40 ml)
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated from the dried organic layer under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product
|
Type
|
CUSTOM
|
Details
|
which was purified by column chromatography over silica gel (100-200 mesh)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=C(C(=C(S1)C(CC)=O)C1=CC=C(C=C1)S(=O)(=O)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |